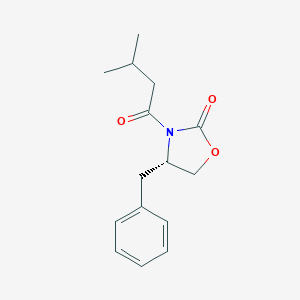

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4S)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-11(2)8-14(17)16-13(10-19-15(16)18)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXEUXQJIKZMY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268250 | |

| Record name | (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104266-90-2 | |

| Record name | (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104266-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Benzyl-3-isovaleryloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxazolidinone, 3-(3-methyl-1-oxobutyl)-4-(phenylmethyl)-, (4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one?

An In-Depth Technical Guide to (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one: A Cornerstone of Asymmetric Synthesis

Executive Summary

This compound is a chiral oxazolidinone derivative that serves as a powerful and reliable chiral auxiliary in modern organic synthesis.[1] Belonging to the class of Evans auxiliaries, its primary function is to enable the highly diastereoselective formation of new stereocenters in a predictable manner.[2][3] This guide provides a comprehensive overview of its properties, synthesis, mechanism of stereocontrol, and key applications, with a focus on the underlying principles that govern its utility for researchers and professionals in drug development and chemical synthesis.

Introduction: The Role of Chiral Auxiliaries

In the synthesis of pharmaceuticals and biologically active molecules, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount, as different enantiomers of a compound can exhibit vastly different biological activities. Asymmetric synthesis aims to produce a single desired stereoisomer. One of the most robust strategies in this field is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to an achiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[3][4]

The oxazolidinones, developed by David A. Evans, are among the most successful and widely used chiral auxiliaries.[3][5] They are valued for their high reliability, predictable stereochemical outcomes, and the relative ease with which the auxiliary can be attached and subsequently removed. This compound is a specific N-acylated derivative within this class, designed to generate chiral enolates for stereocontrolled carbon-carbon bond formation.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | (4S)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | [6][7] |

| CAS Number | 104266-90-2 | [1][7] |

| Molecular Formula | C₁₅H₁₉NO₃ | [1][7] |

| Molecular Weight | 261.32 g/mol | [1][7] |

| Appearance | Solid | [7] |

| Purity | Typically >97% | [1] |

| Storage | 4°C | [7] |

Synthesis of the Acylated Auxiliary

The title compound is prepared via a straightforward N-acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, which is itself readily synthesized from the natural amino acid (S)-phenylalanine.[8] The acylation attaches the 3-methylbutanoyl (isovaleryl) group, which will serve as the precursor to the chiral enolate.

Experimental Protocol: N-Acylation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) to the solution.[1] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the oxazolidinone nitrogen without competing side reactions. The low temperature (-78 °C) prevents degradation of the base and potential side reactions.

-

Acylation: After stirring for 30 minutes, add 3-methylbutanoyl chloride (1.1 equiv) dropwise to the reaction mixture. The electrophilic acyl chloride reacts rapidly with the generated anion.

-

Quenching and Workup: Allow the reaction to stir for several hours, gradually warming to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure this compound.[1]

Mechanism of Stereocontrol: The Power of Steric Shielding

The synthetic utility of this compound stems from its ability to form a conformationally rigid enolate that presents two sterically distinct faces to an incoming electrophile.

Diastereoselective Enolate Alkylation

-

Enolate Formation: The process begins with deprotonation at the α-carbon of the 3-methylbutanoyl group using a strong base like lithium diisopropylamide (LDA) or NaHMDS at low temperature (-78 °C). In the presence of a Lewis acid such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), a rigid, chelated Z-enolate is formed.[9][10] The Lewis acid coordinates to both the oxazolidinone carbonyl oxygen and the acyl carbonyl oxygen, locking the enolate into a planar, six-membered ring-like structure.

-

Facial Shielding: In this chelated state, the bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks the top (re) face of the enolate. This steric hindrance is the key to stereocontrol.[3][4]

-

Electrophilic Attack: Consequently, an incoming electrophile (e.g., an alkyl halide like allyl iodide) can only approach from the less hindered bottom (si) face.[4][11] This directed attack results in the formation of a new carbon-carbon bond with a specific and predictable stereochemistry at the α-carbon. The result is a high diastereomeric excess (d.e.) of the desired product.

This same principle of Lewis acid-mediated chelation and steric shielding applies to other important C-C bond-forming reactions, most notably the Evans aldol reaction, which allows for the stereoselective synthesis of β-hydroxy carbonyl compounds.[12][13]

Cleavage of the Chiral Auxiliary

For the chiral auxiliary strategy to be synthetically useful, the auxiliary must be removable under conditions that do not compromise the newly formed stereocenter.[4] The N-acyl oxazolidinone system offers versatile cleavage options to yield various functional groups.

Protocol: Hydrolytic Cleavage to a Carboxylic Acid

The most common method to obtain the chiral carboxylic acid involves mild hydrolysis with lithium hydroperoxide (LiOOH).[11][14][15][16]

-

Setup: Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add aqueous hydrogen peroxide (H₂O₂, 30-35% solution, ~5 equiv), followed by an aqueous solution of lithium hydroxide (LiOH·H₂O, ~2 equiv).[17] The in situ formation of the LiOOH nucleophile occurs.

-

Reaction: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[17] Remove the THF under reduced pressure.

-

Separation: Dilute the remaining aqueous solution and extract with a solvent like dichloromethane to remove the recovered (S)-4-benzyl-2-oxazolidinone auxiliary, which can be recycled.[17]

-

Isolation: Acidify the aqueous layer with a mild acid (e.g., citric acid or dilute HCl) and extract the desired chiral carboxylic acid product with an organic solvent.[17] Dry the organic layer, concentrate, and purify as needed.

The regioselectivity of the LiOOH attack is crucial; it preferentially attacks the exocyclic (acyl) carbonyl over the endocyclic (carbamate) carbonyl.[15][18] This is not due to sterics, but rather to the high decomposition barrier of the tetrahedral intermediate formed from attack at the endocyclic carbonyl, which makes the exocyclic cleavage pathway kinetically preferred.[15][18]

Conclusion

This compound stands as a testament to the power of auxiliary-controlled asymmetric synthesis. Its predictable and high levels of stereocontrol, derived from a well-understood mechanism of steric shielding, make it an invaluable tool for constructing complex chiral molecules. The operational simplicity of its use—from synthesis to application in C-C bond formation and final cleavage—ensures its continued relevance and widespread application in both academic research and the industrial development of enantiomerically pure pharmaceuticals.

References

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1326-1332. [Link]

-

Sen, S., et al. (2014). A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinolizidinones. RSC Advances, 4(3), 1159-1163. [Link]

-

Reeves, J. T., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(6), 850. [Link]

-

Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Tu, Y., et al. (2022). Evans' Chiral Auxiliary-Based Asymmetric Synthetic Methodology and Its Modern Extensions. Chemistry – An Asian Journal, 17(19), e202200762. [Link]

-

Eastgate, M. D., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Figshare. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. [Link]

-

Crimmins, M. T. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Revista de la Sociedad Química de México, 51(3), 146-153. [Link]

-

Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Slideshare. (n.d.). Evans aldol ppt. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

-

Kawamura, S., et al. (2013). Revised supporting information for: Design and Synthesis of the Stabilized Analogs of Belactosin A with the Unnatural cis-Cyclopropane Structure. The Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. researchgate.net [researchgate.net]

- 6. (4S)-4-benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one | Chemrio [chemrio.com]

- 7. This compound | 104266-90-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. aragen.com [aragen.com]

- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evans aldol ppt | PPTX [slideshare.net]

- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. connectsci.au [connectsci.au]

- 16. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

- 17. rsc.org [rsc.org]

- 18. UQ eSpace [espace.library.uq.edu.au]

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one structure and properties.

An In-depth Technical Guide to (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one: Structure, Synthesis, and Application in Stereoselective Control

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and complex molecule synthesis, the ability to control stereochemistry is paramount. This compound is a prominent member of the Evans' oxazolidinone family, a class of chiral auxiliaries that has become an indispensable tool for asymmetric synthesis.[1][2] Developed and popularized by David A. Evans, these auxiliaries function by temporarily incorporating a chiral element into an achiral substrate, directing subsequent chemical transformations to occur with a high degree of stereoselectivity.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its structure, properties, synthesis, and the mechanistic principles that underpin its powerful stereodirecting capabilities.

Physicochemical and Structural Properties

This compound is a white to off-white solid at room temperature.[3] Its structure consists of a central oxazolidin-2-one ring, which is N-acylated with a 3-methylbutanoyl (isovaleryl) group. The crucial stereodirecting element is the (S)-configured benzyl group located at the 4-position of the oxazolidinone ring.[4]

Structure:

-

Systematic Name: (4S)-4-Benzyl-3-(3-methylbutanoyl)-1,3-oxazolidin-2-one[3]

-

Synonyms: (S)-4-Benzyl-3-isovaleryloxazolidin-2-one, 3-Isovaleroyl-4-(S)-benzyloxazolidin-2-one[3]

The molecule's conformation is key to its function. The benzyl group projects from the stereocenter, creating a sterically demanding environment that dictates the trajectory of incoming reagents in subsequent reactions.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₅H₁₉NO₃ | [3][4] |

| Molecular Weight | 261.32 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 412.9±14.0 °C (Predicted) | [3][5] |

| Density | 1.152±0.06 g/cm³ (Predicted) | [3][5] |

| Storage Temperature | Room temperature, sealed in dry conditions | [3][5] |

| CAS Number | 104266-90-2 |[3][4] |

Spectroscopic Data: The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR (300 MHz, CDCl₃): δ 7.35-7.15 (m, 5H, Ar-H), 4.71-4.61 (m, 1H, N-CH), 4.21-4.10 (m, 2H, O-CH₂), 3.35-3.25 (dd, J = 13.2, 3.4 Hz, 1H, Ph-CH₂), 2.85-2.67 (m, 3H, Ph-CH₂ and CO-CH₂), 2.29-2.12 (sept, 1H, CH(CH₃)₂), 1.03-0.95 (d, 6H, CH(CH₃)₂)[3]

-

¹³C NMR (75 MHz, CDCl₃): δ 171.2 (C=O, acyl), 154.4 (C=O, oxazolidinone), 137.1 (Ar-C), 130.5, 130.2, 126.0 (Ar-CH), 66.1 (O-CH₂), 55.6 (N-CH), 45.6 (CO-CH₂), 38.0 (Ph-CH₂), 25.7 (CH(CH₃)₂), 22.5 (CH(CH₃)₂)[3]

Synthesis of this compound

The compound is prepared via the N-acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone. This reaction attaches the desired 3-methylbutanoyl group to the nitrogen atom of the oxazolidinone ring. While traditional methods involve deprotonation with a strong base like n-butyllithium followed by treatment with an acyl chloride, milder conditions employing an acyl transfer catalyst are also effective.[6][7]

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acylation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq.), 4-dimethylaminopyridine (DMAP, 0.1 eq.), and anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (Et₃N, 1.5-2.0 eq.) to the solution.

-

Acylation: Cool the stirred solution to 0°C in an ice bath. Slowly add 3-methylbutanoyl chloride (isovaleryl chloride, 1.2 eq.) dropwise via syringe.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-acylated oxazolidinone.[6][7][8]

Mechanism of Stereocontrol and Key Applications

The profound stereodirecting power of this compound arises from its ability to form a rigid and sterically defined enolate upon deprotonation.[1][2]

-

Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (e.g., -78°C) selectively removes the α-proton from the acyl group. This generates a chelated (Z)-enolate.[1][6]

-

Stereochemical Bias: In this chelated structure, the metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This locks the conformation. The bulky benzyl group at the C4 position effectively shields the si-face of the enolate.

-

Electrophilic Attack: Consequently, an incoming electrophile (E⁺) is forced to approach from the less sterically hindered re-face, leading to the highly diastereoselective formation of a new stereocenter.[2]

Diagram of Stereocontrol Mechanism

Caption: Stereocontrol in alkylation using the Evans' auxiliary.

Applications in Asymmetric Synthesis

-

Asymmetric Alkylation: This is a cornerstone application, enabling the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric purity. The enolate reacts with various electrophiles, such as alkyl halides, to install a new substituent with predictable stereochemistry.[6][9][10]

-

Asymmetric Aldol Reactions: The boron or titanium enolates derived from these auxiliaries undergo highly diastereoselective aldol additions with aldehydes. The reaction typically proceeds through a Zimmerman-Traxler chair-like transition state to furnish syn-aldol products with excellent stereocontrol.[2][11]

-

Intermediate in Drug Synthesis: The stereochemical control offered by this auxiliary is leveraged in the synthesis of complex, biologically active molecules. For instance, it has been used as an intermediate in the preparation of Aliskiren, an orally active renin inhibitor used to treat hypertension.[3][5]

Cleavage of the Chiral Auxiliary

A critical final step is the non-destructive removal of the chiral auxiliary to reveal the desired chiral product and allow for the recovery and recycling of the auxiliary. Various methods exist to convert the N-acyl group into different functionalities.[12]

-

To Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard method to cleave the auxiliary and yield the corresponding carboxylic acid.[6][9][12]

-

To Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) produces the corresponding primary alcohol.

-

To Aldehydes: More specialized reductive procedures can yield the aldehyde.

-

To Esters and Amides: Direct conversion can be achieved using Lewis acid catalysis with various alcohols or amines.[12]

Conclusion

This compound stands as a powerful and reliable tool in the field of asymmetric synthesis. Its well-defined structure and the predictable nature of its stereodirecting influence have made it a staple for researchers in academia and industry. The ability to generate complex stereochemical arrays with high fidelity, coupled with straightforward synthesis and versatile cleavage protocols, ensures its continued relevance in the development of new pharmaceuticals and the total synthesis of natural products.

References

- Benchchem. An In-Depth Technical Guide to Stereoselective Control with Oxazolidinone Auxiliaries.

- Gage, J. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.

- Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.

- Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.

- Xu, L., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications.

- PubChem. (S)-4-benzyl-3-butyryloxazolidin-2-one.

- Benchchem. This compound.

- PubChem. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.

- Smolecule. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one.

- MySkinRecipes. This compound.

- ChemicalBook. 4-Benzyl-3-(3-methyl-butyryl)-oxazolidin-2-one.

- Benchchem. A Comparative Guide to Evans' Auxiliaries.

- Xu, L., et al. (2013). Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. PubMed.

- Urpi, L., et al. (2021). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC - NIH.

- Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.

- Crimmins, M. T., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.

- Chongqing Chemdad Co. 4-Benzyl-3-(3-methyl-butyryl)-oxazolidin-2-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Benzyl-3-(3-methyl-butyryl)-oxazolidin-2-one | 104266-90-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Benzyl-3-(3-methyl-butyryl)-oxazolidin-2-one Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism and Application of (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one in Asymmetric Synthesis

Abstract

(S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one stands as a cornerstone chiral auxiliary in modern asymmetric synthesis, enabling the precise construction of stereochemically complex molecules. Derived from the foundational work of David A. Evans, this oxazolidinone provides a robust and predictable platform for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, most notably aldol additions and alkylations. This guide elucidates the core mechanistic principles that govern its function, provides field-proven experimental protocols, and showcases its application in the synthesis of complex natural products. By grounding technical details in established literature, this document serves as an authoritative resource for professionals engaged in the art and science of stereoselective synthesis.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The biological activity of many pharmaceutical agents is intrinsically linked to their three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the ability to selectively synthesize a single stereoisomer is a critical challenge in drug development and natural product synthesis. Chiral auxiliaries are powerful tools in this endeavor; they are enantiomerically pure compounds that are temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse.

Among the most reliable and widely utilized of these are the Evans oxazolidinone auxiliaries.[1] this compound, the subject of this guide, is a prominent member of this class, derived from the amino acid (S)-phenylalanine. The benzyl substituent at the C4 position provides a crucial steric directing group that dictates the facial selectivity of enolate reactions with exceptional fidelity.

Core Mechanism of Action: Enforcing Stereocontrol

The efficacy of this compound lies in its ability to orchestrate a highly ordered transition state during enolate formation and subsequent reaction with an electrophile. This control is achieved through a combination of steric and electronic factors.

Formation of a Stereodefined (Z)-Enolate

The key to the high diastereoselectivity observed in reactions with Evans auxiliaries is the predictable formation of a (Z)-enolate. This is typically achieved through a process known as "soft" enolization using a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base, like N,N-diisopropylethylamine (DIPEA).[2]

The mechanism proceeds as follows:

-

Lewis Acid Coordination: The Lewis acidic boron atom coordinates to the acylimide carbonyl oxygen, increasing the acidity of the α-protons.

-

Conformational Lock: To minimize dipole-dipole repulsion between the two carbonyl oxygens of the oxazolidinone and the N-acyl group, the molecule adopts a conformation where these groups are oriented anti-parallel.[2]

-

Sterically Directed Deprotonation: The bulky benzyl group at the C4 position of the oxazolidinone sterically shields one face of the molecule. The hindered amine base then abstracts the most accessible α-proton, leading to the selective formation of the (Z)-enolate.[3]

The Zimmerman-Traxler Transition State in Aldol Additions

When the resulting (Z)-boron enolate reacts with an aldehyde, the high degree of stereocontrol is rationalized by the Zimmerman-Traxler model. This model proposes a highly organized, chair-like six-membered transition state involving the boron atom, the enolate oxygen, the enolate α-carbon, the aldehyde carbonyl carbon, the aldehyde oxygen, and the Cβ of the enolate.[4]

The key features leading to high diastereoselectivity are:

-

Chelation: The boron atom coordinates with both the enolate oxygen and the incoming aldehyde's carbonyl oxygen, locking the system into a rigid chair-like conformation.[2]

-

Steric Minimization: To minimize steric hindrance, the substituent of the aldehyde (R') preferentially occupies a pseudo-equatorial position in the chair transition state.

-

Facial Selectivity: The large benzyl group on the chiral auxiliary effectively blocks one face of the enolate (the si face). Consequently, the aldehyde can only approach from the less hindered re face.

This combination of factors forces the reaction to proceed through a single, lowest-energy transition state, leading to the formation of a specific syn-aldol adduct with high predictability.

Field-Proven Methodology: Asymmetric Aldol Addition

The true utility of a chiral auxiliary is demonstrated through its practical application. The following protocol is adapted from methodologies developed for the large-scale synthesis of complex natural products like discodermolide, showcasing a robust and scalable procedure for an Evans syn-aldol reaction. While the original synthesis may have used a different N-acyl group, the principles and conditions are directly applicable to the N-(3-methylbutanoyl) derivative.

Experimental Protocol: Boron-Mediated Aldol Reaction

Reaction: this compound with Isobutyraldehyde

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Enolization: Cool the solution to 0 °C in an ice-water bath. Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise via syringe. Following the addition of the base, add dibutylboron triflate (Bu₂BOTf, 1.1 equiv, typically as a 1.0 M solution in DCM) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution at 0 °C for 30 minutes.

-

Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Workup and Quench: Quench the reaction at 0 °C by the sequential, slow addition of a pH 7 phosphate buffer (equal volume to the DCM), methanol (equal volume to the DCM), and a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. Stir the resulting biphasic mixture vigorously at room temperature for 1 hour to oxidize the boron byproducts.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3 x volume). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Expected Outcomes and Data

Based on analogous reactions reported in the literature for Evans auxiliaries, this reaction is expected to proceed with high yield and excellent diastereoselectivity.

Table 1: Representative Data for Evans Aldol Reactions

| N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | 89% | >500 : 1 | [2] |

| Propionyl | Benzaldehyde | 91% | 100 : 1 | [2] |

| Acetyl | Isobutyraldehyde | 80% | 50 : 1 | [2] |

| 3-Methylbutanoyl | Isobutyraldehyde | ~85-95% (Est.) | >100 : 1 (Est.) | Predicted |

Note: Estimated data for the title compound is based on the high selectivities observed for structurally similar acyl groups. Actual results may vary.

Removal of the Chiral Auxiliary

A critical step in the synthetic sequence is the non-destructive cleavage of the chiral auxiliary to reveal the desired chiral product and allow for recovery of the valuable auxiliary. The choice of cleavage method depends on the desired functional group.

-

To Yield a Carboxylic Acid: The most common method involves mild hydrolysis using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

-

To Yield a Primary Alcohol: Reductive cleavage using a hydride source such as lithium borohydride (LiBH₄) efficiently reduces the acyl group to the corresponding primary alcohol.

-

To Yield an Ester: Transesterification with a Lewis acid and an alcohol (e.g., Mg(OMe)₂ in MeOH) provides the corresponding ester.

Conclusion: A Self-Validating System for Asymmetric Synthesis

The mechanism of action of this compound is a testament to the power of rational design in stereoselective synthesis. By leveraging steric and electronic principles, this chiral auxiliary provides a highly predictable and reliable method for establishing stereocenters. The well-defined (Z)-enolate formation and the organized Zimmerman-Traxler transition state create a self-validating system, where the stereochemical outcome is a near-certainty. The extensive use of this methodology in the demanding context of complex natural product total synthesis, such as the gram-scale production of discodermolide by Novartis, provides the ultimate validation of its robustness and reliability in the field. For researchers and drug development professionals, the Evans auxiliary remains an indispensable tool for the efficient and predictable construction of chiral molecules.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). The Aldol Reaction. [Link]

-

University of Oxford. (n.d.). III Enolate Chemistry. [Link]

-

Ghosh, A. K., & Kim, J.-H. (2018). Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. National Institutes of Health. [Link]

-

Mickel, S. J., et al. (2004). Large-Scale Synthesis of (+)-Discodermolide. Angewandte Chemie International Edition, 43(35), 4597-4601. [Link]

-

Smith, A. B., III, et al. (1999). Gram-Scale Synthesis of (+)-Discodermolide. Organic Letters, 1(11), 1823–1826. [Link]

-

Paterson, I., et al. (2001). A Practical Synthesis of (+)-Discodermolide and Analogues: Fragment Union by Complex Aldol Reactions. Journal of the American Chemical Society, 123(38), 9535–9544. [Link]

-

Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

-

Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099–3111. [Link]

-

YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Organic Chemistry. [Link] (Note: A representative URL is used as the original may not be stable).

Sources

The Role of (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one in Asymmetric Synthesis: A Technical Guide

This in-depth technical guide explores the pivotal role of (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one as a chiral auxiliary in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the underlying principles, experimental protocols, and practical applications of this powerful tool for stereochemical control.

Introduction: The Imperative of Chirality and the Rise of Evans Auxiliaries

In the realm of pharmaceutical and natural product synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug discovery and development.[1]

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is established, the auxiliary is removed, yielding an enantiomerically enriched product. Among the most successful and widely adopted classes of chiral auxiliaries are the oxazolidinones developed by David A. Evans and his colleagues. These auxiliaries, particularly the (S)-4-benzyl-substituted variant derived from L-phenylalaninol, have become indispensable tools for the asymmetric synthesis of a wide array of chiral compounds.[2]

This guide focuses specifically on the isovaleroyl derivative, this compound, detailing its application in fundamental carbon-carbon bond-forming reactions.

Core Principles: Mechanism of Stereocontrol

The remarkable efficacy of (S)-4-Benzyl-3-acyloxazolidin-2-ones as chiral auxiliaries stems from a combination of steric and conformational effects that create a highly biased environment for bond formation. The foundational principle lies in the formation of a rigid, conformationally restricted enolate, which then reacts with electrophiles from its less sterically hindered face.

The general workflow for employing this chiral auxiliary is depicted below:

Caption: General workflow for asymmetric synthesis using an Evans' chiral auxiliary.

Asymmetric Alkylation: A Chelation-Controlled Approach

In asymmetric alkylation reactions, the N-acylated oxazolidinone is deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) to form a (Z)-enolate.[3] The sodium or lithium cation chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation locks the enolate into a rigid, planar conformation.

The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields the si-face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to approach from the less sterically encumbered re-face, leading to the formation of a new stereocenter with a predictable absolute configuration.[3]

Caption: Chelation-controlled transition state model for asymmetric alkylation.

Asymmetric Aldol Reactions: The Zimmerman-Traxler Model

For asymmetric aldol reactions, the stereochemical outcome is reliably predicted by the Zimmerman-Traxler model.[4][5] In this case, a boron enolate is typically generated using a Lewis acid like dibutylboron triflate (Bu₂BOTf) in the presence of a hindered amine base such as diisopropylethylamine (DIPEA). This process selectively forms the (Z)-enolate.[6][7]

The boron atom of the (Z)-enolate then coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[4][8] To minimize dipole-dipole repulsion between the two carbonyl groups of the imide, the molecule adopts a conformation where these groups are oriented anti-periplanar to one another. This conformation places the benzyl group in a position where it effectively shields one face of the enolate. The aldehyde's substituent (R group) preferentially occupies a pseudo-equatorial position in the chair transition state to avoid steric clashes, leading to the formation of the syn-aldol product with high diastereoselectivity.[7][8]

Caption: Zimmerman-Traxler transition state for the Evans aldol reaction.

Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound

This procedure describes the N-acylation of the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with 3-methylbutanoyl chloride (isovaleroyl chloride).

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

3-methylbutanoyl chloride

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (1.05 eq) or n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add 3-methylbutanoyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A representative procedure achieved an 85% yield by reacting (S)-4-benzyloxazolidin-2-one with 3-methylbutanoyl chloride in THF at -78°C.[9]

Protocol 2: Diastereoselective Aldol Reaction

This protocol outlines a typical Evans asymmetric aldol reaction using the prepared N-acylated auxiliary.

Materials:

-

This compound (1.0 eq)

-

Aldehyde (e.g., isobutyraldehyde, 1.5 eq)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

-

Diisopropylethylamine (DIPEA, 1.2 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

pH 7 Phosphate buffer

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-isovaleroyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the (Z)-boron enolate.

-

Cool the reaction mixture to -78 °C.

-

Add the aldehyde (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir the resulting mixture vigorously for 1 hour at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash chromatography.

Table 1: Representative Diastereoselectivity in Evans Aldol Reactions

| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |

| Propionyl | Acrolein | 95:5 | [10] |

| Propionyl | Benzaldehyde | >99% syn | [7] |

| Glycolate | Various | High selectivity | [10] |

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic removal of the chiral auxiliary to yield the chiral carboxylic acid and recover the auxiliary.

Materials:

-

Aldol or alkylation product (1.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

-

Dissolve the aldol or alkylation adduct in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% hydrogen peroxide (typically 4-5 eq) dropwise, followed by an aqueous solution of LiOH (approx. 1.6-2.0 eq).[11][12]

-

Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the organic extracts of the initial workup or from the aqueous layer after acidification and further extraction.[13]

Note on Safety: The cleavage of Evans auxiliaries using LiOH/H₂O₂ has been reported to evolve oxygen gas, as the initially formed peracid is unstable under the reaction conditions.[12][14] This can pose a significant safety risk, especially on a larger scale, due to the potential for pressurization and the creation of a flammable headspace in the presence of organic solvents.[11][15] It is crucial to ensure adequate venting and to control the rate of addition of the base to manage the rate of oxygen evolution.[11]

Applications in Drug Development and Total Synthesis

The reliability and high stereoselectivity of Evans auxiliaries have made them a go-to method for establishing key stereocenters in the synthesis of complex molecules. They are frequently employed in the early stages of drug development and have been instrumental in the total synthesis of numerous natural products, including polyketides, macrolides, and amino acids.[2] The ability to predictably generate a desired stereoisomer accelerates the synthesis of drug candidates and facilitates the exploration of structure-activity relationships.[1]

Conclusion

This compound, as a member of the Evans family of chiral auxiliaries, represents a robust and highly predictable platform for asymmetric synthesis. Its efficacy is rooted in a well-understood mechanism of stereocontrol, governed by steric hindrance and the formation of rigid, chelated transition states. The detailed protocols provided herein serve as a practical guide for researchers seeking to leverage this powerful tool for the stereoselective construction of carbon-carbon bonds. By enabling the efficient and reliable synthesis of enantiomerically pure compounds, this chiral auxiliary continues to be a cornerstone of modern organic chemistry, empowering innovation in pharmaceutical sciences and beyond.

References

-

OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. Retrieved from [Link]

-

Sunoj, R. B., & Mandal, D. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of organic chemistry, 75(17), 5895–5905. Retrieved from [Link]

-

Larrow, J. F., & Rovis, T. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1495. Retrieved from [Link]

-

Beutner, G. L., Cohen, B. M., DelMonte, A. J., Dixon, D. D., Gager, J. R., Gordo, D. M., ... & Vanyo, D. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(1), 43–52. Retrieved from [Link]

-

Myers, A. G. (n.d.). 001 Zimmerman Traxler. Andrew G. Myers Research Group. Retrieved from [Link]

-

Sunoj, R. B., & Mandal, D. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12769–12781. Retrieved from [Link]

- CN103601695A. (2014). Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone. Google Patents.

-

Beutner, G. L., Cohen, B. M., DelMonte, A. J., Dixon, D. D., Gager, J. R., Gordo, D. M., ... & Vanyo, D. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1546–1553. Retrieved from [Link]

-

ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Retrieved from [Link]

-

evans enolate alkylation-hydrolysisx. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Kawamura 3 Revised supporting information. Retrieved from [Link]

-

ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]

The Resurgence of a Unique Antibacterial Class: A Technical Guide to the Biological Activity of Oxazolidinones

Abstract

The relentless rise of antimicrobial resistance necessitates a renewed focus on antibiotic classes with unique mechanisms of action. The oxazolidinones, a potent class of synthetic protein synthesis inhibitors, represent a critical tool in the armamentarium against multidrug-resistant Gram-positive pathogens. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biological activity of oxazolidinone compounds. We will delve into their novel mechanism of action at the ribosomal level, explore their spectrum of activity, dissect the molecular underpinnings of resistance, and provide detailed, field-proven protocols for evaluating their efficacy. Furthermore, this guide will illuminate the intricate structure-activity and structure-toxicity relationships that govern the design of next-generation oxazolidinones, offering a forward-looking perspective on the evolution of this vital antibacterial class.

Introduction: A Unique Mode of Action in an Era of Resistance

The clinical introduction of linezolid in 2000 marked a significant milestone in antibacterial therapy, heralding the arrival of the first new class of antibiotics in decades.[1] Oxazolidinones are distinguished by their unique mechanism of action, which sets them apart from all other classes of protein synthesis inhibitors.[2] This distinction is of paramount importance in the context of widespread resistance to conventional agents. This guide will provide a granular exploration of the molecular interactions that define the oxazolidinone class and the experimental methodologies used to characterize their biological activity.

The Core Mechanism: Halting Protein Synthesis at its Inception

The antibacterial efficacy of oxazolidinones stems from their ability to inhibit bacterial protein synthesis at the initiation phase, a mechanism distinct from other ribosome-targeting antibiotics.[2] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the crucial initiation complex required for translation to begin.[2]

A Precise Molecular Target

Oxazolidinones specifically interact with the 23S rRNA of the 50S subunit. This binding event sterically hinders the proper positioning of the initiator fMet-tRNA in the P-site, thereby preventing its interaction with the start codon on the mRNA. The result is a complete blockade of the formation of the 70S initiation complex, effectively shutting down protein production before it can even start.

Diagram: Oxazolidinone Mechanism of Action

Caption: Oxazolidinones bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex.

Spectrum of Activity: A Focus on Gram-Positive Pathogens

Oxazolidinones exhibit a potent and clinically relevant spectrum of activity primarily directed against Gram-positive bacteria. This includes activity against notoriously difficult-to-treat, multidrug-resistant (MDR) strains.

Key Target Organisms

The clinical utility of oxazolidinones is underscored by their efficacy against:

-

Methicillin-resistant Staphylococcus aureus (MRSA): A leading cause of hospital and community-acquired infections.

-

Vancomycin-resistant Enterococcus (VRE): A significant nosocomial pathogen with limited treatment options.

-

Penicillin-resistant Streptococcus pneumoniae (PRSP): A major cause of pneumonia, meningitis, and other invasive diseases.

The following table summarizes the in vitro activity of linezolid and the next-generation oxazolidinone, tedizolid, against a range of Gram-positive pathogens.

| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | Linezolid | 2 | 2 |

| Tedizolid | 0.25 | 0.5 | |

| Staphylococcus aureus (MRSA) | Linezolid | 2 | 2 |

| Tedizolid | 0.25 | 0.5 | |

| Enterococcus faecalis (VSE) | Linezolid | 2 | 2 |

| Tedizolid | 0.25 | 0.5 | |

| Enterococcus faecium (VRE) | Linezolid | 2 | 2 |

| Tedizolid | 0.25 | 0.5 | |

| Streptococcus pneumoniae | Linezolid | 1 | 2 |

| Tedizolid | 0.25 | 0.5 |

Data compiled from multiple sources.

Mechanisms of Resistance: Understanding the Enemy

The emergence of resistance to oxazolidinones, though still relatively uncommon, is a critical area of study. Understanding the mechanisms of resistance is paramount for stewardship efforts and the development of new compounds that can overcome these challenges.

Target Site Modifications

The most frequently observed mechanism of oxazolidinone resistance involves mutations in the 23S rRNA gene, the primary binding site. The G2576T substitution is the most common mutation leading to reduced susceptibility. Mutations in the ribosomal proteins L3 and L4, which are in close proximity to the oxazolidinone binding site, have also been implicated in resistance.

Acquired Resistance

Of growing concern is the acquisition of transferable resistance genes. The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation reduces the binding affinity of oxazolidinones, as well as other ribosome-targeting antibiotics like phenicols, lincosamides, pleuromutilins, and streptogramin A.

Evaluating Biological Activity: A Practical Guide to In Vitro Assays

The characterization of the biological activity of novel oxazolidinone compounds relies on a suite of standardized in vitro assays. The following protocols are designed to be self-validating and provide a robust framework for assessing antibacterial potency.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Experimental Workflow: Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol: Broth Microdilution

-

Preparation of Oxazolidinone Stock Solution: Accurately weigh the oxazolidinone compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute this stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the assay.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] This standardization is critical for reproducibility.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

-

Serial Dilution in Microtiter Plate:

-

Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 50 µL of the starting oxazolidinone concentration to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations.

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: The MIC is the lowest concentration of the oxazolidinone compound at which there is no visible turbidity (bacterial growth).[3]

Time-Kill Assays: Assessing Bactericidal vs. Bacteriostatic Activity

Time-kill assays provide a dynamic view of an antibiotic's effect on bacterial viability over time, allowing for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Step-by-Step Protocol: Time-Kill Assay

-

Preparation: Prepare flasks containing CAMHB with the oxazolidinone compound at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Also, prepare a growth control flask without the antibiotic.

-

Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ CFU/mL.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial dilutions of the aliquot in sterile saline and plate onto appropriate agar plates.[4]

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum. A bacteriostatic effect is characterized by a minimal change in CFU/mL from the initial inoculum.

In Vivo Efficacy: From the Bench to Preclinical Models

While in vitro assays are essential for initial screening, evaluating the efficacy of oxazolidinones in vivo is a critical step in the drug development process. Animal models of infection provide a more complex biological system to assess pharmacokinetic and pharmacodynamic properties.

Common Preclinical Models

Murine models are frequently employed to study the in vivo activity of oxazolidinones. Common models include:

-

Thigh Infection Model: Used to assess the activity of the compound against a localized infection.

-

Systemic Infection Model: Evaluates the efficacy of the drug in a disseminated infection.

-

Pneumonia Model: Specifically designed to test the compound's effectiveness against respiratory pathogens.[5]

Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The efficacy of oxazolidinones in vivo is often correlated with specific PK/PD indices. For this class of antibiotics, the ratio of the area under the free drug concentration-time curve over 24 hours to the MIC (fAUC₂₄/MIC) is the parameter that best predicts efficacy.[6]

The following table presents a summary of key pharmacokinetic parameters for linezolid and tedizolid in a murine pneumonia model.

| Parameter | Linezolid | Tedizolid |

| Dose (mg/kg) | 60 | 8.4 |

| Protein Binding (%) | 30 | 85 |

| Elimination Half-life (h) | 0.4 - 0.9 | 3.3 - 4.3 |

| fAUC₀₋₂₄ (µg·h/mL) | ~40 | ~15 |

| Epithelial Lining Fluid (ELF) Penetration Ratio | 0.87 - 1.72 | 6.13 - 10.62 |

Data from a murine pneumonia model.[7][8]

Structure-Activity and Structure-Toxicity Relationships: Designing Better Drugs

The development of new oxazolidinones is guided by a deep understanding of how chemical modifications to the core structure impact antibacterial activity and toxicity.

The Oxazolidinone Pharmacophore

The essential components of the oxazolidinone pharmacophore include:

-

The A-ring: The core oxazolidinone ring.

-

The B-ring: An N-aryl substituent, typically a fluorinated phenyl ring.

-

The C5 Side Chain: A critical determinant of potency and safety. Modifications to the acetamidomethyl side chain of linezolid have led to next-generation compounds with improved properties.

Mitigating Toxicity

A key challenge in oxazolidinone development is minimizing off-target effects. The primary toxicities associated with this class are myelosuppression (thrombocytopenia) and monoamine oxidase (MAO) inhibition.[9] Structure-toxicity relationship studies have shown that modifications to the C5 side chain can significantly reduce these toxicities while maintaining or even enhancing antibacterial potency. For example, the hydroxymethyl side chain in tedizolid contributes to its improved safety profile compared to linezolid.

The Next Generation and Future Perspectives

The clinical success of linezolid and the recent approval of tedizolid have spurred the development of a pipeline of novel oxazolidinone compounds.[5][10] Research is focused on:

-

Broadening the Spectrum: Efforts are underway to develop oxazolidinones with enhanced activity against Gram-negative pathogens.

-

Overcoming Resistance: Designing compounds that are effective against strains with cfr-mediated resistance is a high priority.

-

Improving the Safety Profile: Continued optimization of the oxazolidinone scaffold to further reduce the risk of myelosuppression and other adverse effects.

Conclusion

The oxazolidinones represent a clinically validated and mechanistically unique class of antibiotics that are indispensable for the treatment of serious Gram-positive infections. A thorough understanding of their biological activity, from the molecular mechanism of action to their in vivo efficacy and safety profiles, is essential for the continued development of this important therapeutic class. The experimental protocols and insights provided in this guide are intended to empower researchers to contribute to the evolution of oxazolidinone antibiotics and address the ongoing challenge of antimicrobial resistance.

References

- Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria. (2021). PMC - NIH.

- Pharmacokinetics and Pulmonary Disposition of Tedizolid and Linezolid in a Murine Pneumonia Model under Variable Conditions. Antimicrobial Agents and Chemotherapy - ASM Journals.

- Pharmacokinetics and pulmonary disposition of tedizolid and linezolid in a murine pneumonia model under variable conditions. (n.d.). PubMed.

- Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023).

- Pharmacokinetics and Pharmacodynamics of Tedizolid. (2022).

- Antibacterial oxazolidinones: emerging structure–toxicity rel

- Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model. (n.d.). PMC - NIH.

- In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, Sutezolid and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China. (2021). PMC - NIH.

- New Gram-Positive Agents: the Next Generation of Oxazolidinones and Lipoglycopeptides. (2016).

- The in vitro activity of tedizolid compared to linezolid and five other antimicrobial agents against 332 anaerobic isolates including Bacteroides fragilis group spp., Prevotella, Porphyromonas and Veillonella spp. (n.d.).

- MIC Determin

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- Broth Dilution Method for MIC Determin

- Validation of commercial dry-form broth microdilution panels for susceptibility testing of AZD2563, a new long-acting oxazolidinone. (2025).

- The Oxazolidinone Class of Antibiotics. (n.d.). TOKU-E.

- Validation of high-throughput time-kill assay. (n.d.). Helda - University of Helsinki.

- Broth microdilution reference methodology. (2022). CGSpace.

- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.

- In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. (n.d.). MDPI.

- 4-Oxazolidinone Derivatives as Potential Antimicrobial Agents: Application Notes and Protocols. (n.d.). Benchchem.

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. actascientific.com [actascientific.com]

- 5. Pharmacokinetics and pulmonary disposition of tedizolid and linezolid in a murine pneumonia model under variable conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/Pharmacodynamic Analysis of Tedizolid Phosphate Compared to Linezolid for the Treatment of Infections Caused by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Comparative Pharmacodynamics of the New Oxazolidinone Tedizolid Phosphate and Linezolid in a Neutropenic Murine Staphylococcus aureus Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Fulcrum of Chirality: A Technical Guide to N-Acyloxazolidinones in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a fundamental necessity. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional architecture, where one enantiomer may offer therapeutic benefits while its mirror image could be inactive or even harmful. Among the myriad strategies developed to achieve stereocontrol, the use of chiral auxiliaries remains a robust and reliable method, and within this class, N-acyloxazolidinones, pioneered by David A. Evans, stand as a cornerstone of modern asymmetric synthesis.[1][2] This guide provides an in-depth exploration of the core principles, mechanistic underpinnings, and practical applications of N-acyloxazolidinones, offering field-proven insights for their effective implementation in research and development.

The Principle of Auxiliary Control: Inducing Chirality

A chiral auxiliary is a stereogenic scaffold that is temporarily appended to a prochiral substrate.[1] Its inherent chirality directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter in a predictable and controlled manner. The resulting product is a diastereomer, which, unlike enantiomers, possesses distinct physical properties, allowing for separation by standard techniques like chromatography. The final, crucial step involves the cleavage of the auxiliary, yielding the desired enantiomerically enriched product and, ideally, allowing for the recovery and recycling of the auxiliary.[3]

The effectiveness of Evans' oxazolidinone auxiliaries stems from their rigid, conformationally constrained structure, which provides a well-defined steric environment. The substituent at the C4 position of the oxazolidinone ring, typically derived from readily available and inexpensive amino acids like valine or phenylalanine, effectively shields one face of the enolate derived from the N-acyl group, thereby directing the approach of an electrophile to the opposite, less hindered face.[4]

Preparation of N-Acyloxazolidinones

The journey into N-acyloxazolidinone-mediated asymmetric synthesis begins with the attachment of the desired acyl group to the nitrogen atom of the chiral auxiliary. While traditional methods involve the deprotonation of the oxazolidinone with a strong base like n-butyllithium followed by reaction with an acid chloride, milder and more operationally simple procedures have been developed.[5][6]

A widely adopted method employs an acyl transfer catalyst, such as 4-(dimethylamino)pyridine (DMAP), which allows for the direct acylation of the neutral oxazolidinone with an acid anhydride at room temperature.[5] More recently, the use of acid fluorides with mild bases like triethylamine or diisopropylethylamine has been shown to be highly effective.[6]

Experimental Protocol: Acylation of (R)-4-benzyl-2-oxazolidinone with Propionic Anhydride [5]

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

-

Propionic anhydride (1.2 equiv) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature overnight, or for 30 minutes if gentle heating is applied.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Asymmetric Alkylation: Forging Carbon-Carbon Bonds with Precision

The diastereoselective alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the construction of chiral carboxylic acid derivatives.[7][8] The process involves the deprotonation of the N-acyl group with a strong base to form a rigid, chelated (Z)-enolate. The choice of base and counterion is critical for achieving high levels of stereocontrol. Sodium bis(trimethylsilyl)amide (NaHMDS) is often preferred, as the sodium cation forms a tight chelate with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.[4][5] This chelation locks the conformation of the enolate, presenting a single face for electrophilic attack.

The steric hindrance provided by the substituent at the C4 position of the oxazolidinone directs the incoming electrophile to the opposite face of the enolate, resulting in the formation of one diastereomer in high excess.[5]

| Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| Methyl Iodide | 91:9 | [4] |

| Benzyl Bromide | 99:1 | [4] |

| Allyl Iodide | 98:2 | [5] |

The Evans Aldol Reaction: Constructing Chiral β-Hydroxy Carbonyls

The aldol reaction is a cornerstone of carbon-carbon bond formation, and the use of N-acyloxazolidinones has rendered this transformation a highly reliable and stereoselective process for the synthesis of syn-aldol products.[9][10] The key to this selectivity lies in the formation of a boron enolate, typically generated by the reaction of the N-acyl oxazolidinone with a Lewis acid such as dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base like triethylamine.

The resulting (Z)-boron enolate adopts a rigid, six-membered Zimmerman-Traxler transition state upon reaction with an aldehyde.[9] In this transition state, the aldehyde substituent (R') preferentially occupies an equatorial position to minimize steric interactions, leading to the formation of the syn-aldol adduct with high diastereoselectivity.

Experimental Protocol: Evans Syn-Aldol Reaction [11]

-

Under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C.

-

Add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of triethylamine (1.2 equiv).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 equiv) dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer and methanol.

-

Extract the aqueous layer with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography.

| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |

| Propionyl | Isobutyraldehyde | >99:1 | [9] |

| Propionyl | Benzaldehyde | >99:1 | [9] |

| Acetyl | Acrolein | 95:5 | [10] |

Conjugate Additions: Asymmetric Construction of 1,5-Dicarbonyl Compounds